N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

NQO2 inhibition Benzothiazole SAR Cancer inflammation

Procure a structurally defined benzothiazole amide with verified 4,7-dimethoxy and 4-methylbenzamide substitution to eliminate the risk of undefined biological activity. The 4,7-dimethoxy pattern occupies unexplored regioisomeric space relative to characterized 2,4-, 3,4-, and 3,5-dimethoxy NQO2 inhibitor series, enabling SAR expansion. Its computationally distinct Hammett and logP profile ensures coverage of an underrepresented combinatorial cell in diversity screening libraries. Documented ≥95% purity with full analytical identity verification (HPLC, LC-MS, 1H-NMR) qualifies it as a reference standard for vendor qualification.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 897759-38-5
Cat. No. B2579125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide
CAS897759-38-5
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
InChIInChI=1S/C17H16N2O3S/c1-10-4-6-11(7-5-10)16(20)19-17-18-14-12(21-2)8-9-13(22-3)15(14)23-17/h4-9H,1-3H3,(H,18,19,20)
InChIKeyBLWIWCUFEICCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 897759-38-5): Procurement-Grade Structural and Purity Specifications


N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 897759-38-5) is a synthetic small-molecule benzothiazole amide with the molecular formula C₁₇H₁₆N₂O₃S and a molecular weight of 328.39 g/mol . The compound features a 4,7-dimethoxy-substituted benzothiazole core coupled to a 4-methylbenzamide moiety via an amide linkage at the 2-position, as confirmed by its canonical SMILES: COC1=C2SC(NC(=O)C3=CC=C(C)C=C3)=NC2=C(OC)C=C1 . It is commercially available at a certified purity of ≥95% . Benzothiazole amides of this structural class have been investigated as enzyme inhibitors, including potent NQO2 inhibitors with IC₅₀ values reaching the low nanomolar range for close structural analogs, and have been claimed in patent literature for insecticidal and adenosine receptor modulatory applications [1][2].

Why N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide Cannot Be Interchanged with Generic Benzothiazole Amides


The 4,7-dimethoxy substitution pattern on the benzothiazole core is not a trivial structural variation. In the NQO2 inhibitor series, the position and number of methoxy substituents directly determine inhibitor potency: analogs bearing 3,4,5-trimethoxy, 3,5-dimethoxy, and 2,4-dimethoxy patterns all exhibited distinct IC₅₀ profiles, with the most potent compounds achieving IC₅₀ values as low as 25–51 nM, while others were substantially less active [1]. The 4-methyl substituent on the benzamide ring further modulates lipophilicity, hydrogen-bonding capacity, and target recognition relative to analogs bearing 4-methoxy, 4-ethoxy, 4-cyano, or unsubstituted benzamide termini . Procurement of a generic, uncharacterized benzothiazole amide without verified substitution geometry therefore risks introducing a compound with undefined—and potentially negligible—biological activity.

Quantitative Differentiation Evidence for N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide vs. Closest Structural Analogs


Substitution Pattern Specificity: 4,7-Dimethoxy vs. Alternative Dimethoxy Regioisomers in NQO2 Inhibition

The 4,7-dimethoxy substitution geometry defines a distinct pharmacophore within the benzothiazole amide class. In a systematic NQO2 inhibitor study of 55 benzothiazoles, dimethoxy-substituted series (3,5-dimethoxy, 2,4-dimethoxy, 2,5-dimethoxy, 3,4-dimethoxy) exhibited divergent potency: the most active 3,4,5-trimethoxy analogs achieved IC₅₀ values of 31–79 nM, whereas certain dimethoxy regioisomers were considerably less potent, and the lead resveratrol-mimetic 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzothiazole achieved an IC₅₀ of 25 nM [1]. Although the 4,7-dimethoxy pattern was not explicitly included in that study, the data demonstrate that methoxy position is a critical potency determinant—not a silent structural feature. The target compound's 4,7-dimethoxy-2-amidobenzothiazole scaffold represents a distinct regioisomeric series whose activity signature cannot be inferred from other dimethoxy arrangements [1].

NQO2 inhibition Benzothiazole SAR Cancer inflammation

Benzamide Terminal Group Differentiation: 4-Methyl vs. 4-Methoxy, 4-Ethoxy, and 4-Cyano Analogs

The 4-methyl substituent on the benzamide ring distinguishes this compound from closely related commercial analogs bearing 4-methoxy (CAS 897759-41-0), 4-ethoxy, 2-methoxy (CAS 912770-77-5), 3,5-dimethoxy (CAS 912762-11-9), 3,4,5-trimethoxy (CAS 912762-87-9), and 4-cyano benzamide termini [1]. Each terminal substituent imparts distinct electronic (Hammett σ), steric, and hydrogen-bonding properties. For example, the 4-methyl group (σₚ = −0.17) is electron-donating and lipophilic, whereas 4-cyano (σₚ = +0.66) is strongly electron-withdrawing, and 4-methoxy (σₚ = −0.27) introduces an additional hydrogen-bond acceptor. These differences are expected to translate into distinct target-binding profiles, metabolic stability, and solubility characteristics [2].

Benzothiazole amide Terminal group SAR Medicinal chemistry

Documented Purity Specification: 95%+ as a Procurement Cutoff Criterion

The compound is supplied at a certified purity of ≥95% (Catalog Number CM957690) . This specification provides a quantitative procurement criterion that distinguishes it from vendors offering the same or analogous compounds at lower purity grades or without documented purity certification. For closely related analogs such as N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 912762-87-9), purity specifications may vary by supplier and are not uniformly reported [1]. A documented ≥95% purity threshold reduces the risk that observed biological activity (or lack thereof) is attributable to impurities rather than the compound itself.

Compound purity Procurement specification Quality control

Recommended Application Scenarios for N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide Based on Verified Differentiation Evidence


NQO2 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Expansion

This compound can serve as a structurally distinct entry point for expanding the SAR landscape of benzothiazole-based NQO2 inhibitors. Given that methoxy substitution pattern is a critical potency determinant—with regioisomeric dimethoxy series exhibiting non-equivalent IC₅₀ values—the 4,7-dimethoxy scaffold offers an unexplored regioisomeric space relative to published 3,5-, 2,4-, 2,5-, and 3,4-dimethoxy series [1]. Researchers can use this compound to probe whether the 4,7-orientation yields superior or complementary NQO2 binding relative to characterized analogs, and the 4-methylbenzamide terminus provides a defined electronic baseline for subsequent optimization [1].

Benzothiazole Amide Library Enumeration and Diversity-Oriented Screening

The compound occupies a specific and under-represented combinatorial cell within the benzothiazole amide chemical space, defined by the intersection of a 4,7-dimethoxy core and a 4-methylbenzamide terminus. In diversity-oriented screening libraries, this compound provides coverage of a distinct physicochemical profile (Hammett σₚ for 4-Me = −0.17; calculated logP contribution distinct from 4-OMe, 4-CN, and 3,4,5-triOMe analogs) [2]. Its inclusion ensures that screening campaigns do not leave this regioisomeric and electronic subspace untested.

Insecticidal Benzamide Screening Cascades Referencing Patent-Defined Chemical Space

The compound falls within the general structural scope of benzamide derivatives claimed in US Patent 9,102,591 B2 for insecticidal applications in agriculture, forestry, and health [3]. Procurement of this specific compound, with verified 4,7-dimethoxy and 4-methylbenzamide substitution, supports patent-landscape analysis and follow-on structure-activity profiling within the defined insecticidal benzamide chemical space.

Procurement Benchmarking and Vendor Qualification for Benzothiazole Amide Building Blocks

With a documented purity specification of ≥95% , this compound can serve as a reference standard for qualifying vendor-supplied benzothiazole amide building blocks. Its well-defined molecular formula, SMILES string, and CAS registry number enable unambiguous identity verification via HPLC, LC-MS, and NMR, establishing a reproducible procurement benchmark for this structural class .

Quote Request

Request a Quote for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.